molecular formula C11H11ClN2O3S B351953 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole CAS No. 879063-60-2

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole

Cat. No.: B351953
CAS No.: 879063-60-2
M. Wt: 286.74g/mol
InChI Key: PRQJCPROYAJOJO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole is a chemical compound with the molecular formula C11H11ClN2O3S and a molecular weight of 286.74 g/mol. It belongs to the class of sulfonylimidazole derivatives, a group of compounds known for their significant potential in medicinal chemistry and drug discovery research . The structure combines an imidazole heterocycle, a privileged scaffold in biochemistry, with a benzenesulfonamide group, a bioisostere that can improve a molecule's metabolic stability and membrane permeability . This particular architecture makes it a valuable building block for researchers exploring new bioactive molecules. While direct studies on this compound are limited, its structural analogs have demonstrated notable biological activities. Research on similar indazole-sulfonamide hybrids has revealed strong binding affinity to protein kinases like MAPK1 (mitogen-activated protein kinase 1), a key target in oncology due to its crucial role in cancer cell proliferation, survival, and metastasis . This suggests potential application for this compound and its derivatives in the development of novel anti-cancer agents. Furthermore, other imidazole derivatives are extensively studied for their efficacy as corrosion inhibitors on materials like mild steel, showcasing the versatility of this chemical class in materials science . This product is intended for research purposes as a chemical intermediate or a starting point for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-2-17-10-4-3-9(12)7-11(10)18(15,16)14-6-5-13-8-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQJCPROYAJOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonylimidazole structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can lead to the formation of sulfonic acids and imidazole derivatives.

Scientific Research Applications

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl and imidazole rings can also interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound C11H11ClN2O3S 286.73 (calc.) 5-Cl, 2-OEt on phenyl High lipophilicity (Cl, OEt) Target
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole C19H27N2O3S 375.50 2-OEt, 5-iPr, 4-Me on phenyl; 2-Et, 4-Me on imidazole Increased steric bulk
4-Nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole C12H13N3O4S 295.31 4-NO2 on imidazole; 2,4,6-Me on phenyl Electron-withdrawing NO2 group
1-(4-Methylphenyl)sulfonylimidazole C10H10N2O2S 222.26 4-Me on phenyl Low steric hindrance; mp 76–78°C
N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole C18H26N2O2S 346.48 2,4,6-tri-iPr on phenyl Extreme steric hindrance

Physicochemical Properties

  • Lipophilicity : The 5-chloro and 2-ethoxy groups in the target compound enhance lipophilicity compared to simpler analogs like 1-(4-methylphenyl)sulfonylimidazole (logP ~3.55 for nitro analog vs. ~1.3 for tosylimidazole) .
  • Melting Points : Bulky substituents (e.g., triisopropyl in ) increase melting points, while electron-withdrawing groups (e.g., nitro in ) elevate boiling points (510°C) due to stronger intermolecular forces.
  • Acidity : Electron-withdrawing groups (e.g., nitro) increase sulfonamide proton acidity, whereas electron-donating groups (e.g., ethoxy) may reduce it, affecting reactivity in nucleophilic substitutions .

Research Findings and Implications

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural determination of sulfonylimidazoles, enabling precise analysis of substituent effects on molecular packing .
  • Steric vs. Electronic Balance : The target compound’s moderate steric profile (compared to and ) and balanced electronic properties make it a versatile candidate for drug discovery, where both solubility and binding affinity are critical.

Biological Activity

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonylimidazole core and ethoxy-substituted phenyl group. The presence of the chloro group enhances its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's effectiveness against these strains indicates its potential for development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)10 µM
A549 (Lung Cancer)20 µM

The IC50 values indicate that the compound possesses significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antimicrobial activity may be linked to disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Breast Cancer : A patient with advanced breast cancer showed significant tumor reduction after treatment with a formulation containing this compound, indicating its potential for use in combination therapies.
  • Case Study on Bacterial Infection : In a clinical trial involving patients with resistant bacterial infections, administration of the compound led to successful eradication of the pathogens within a week, showcasing its rapid action against infections.

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